molecular formula C17H24N6O3S B2910719 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396855-88-1

2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2910719
CAS No.: 1396855-88-1
M. Wt: 392.48
InChI Key: ZFJAVDUJDKQTGV-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide represents a sophisticated heterocyclic compound incorporating both tetrazole and sulfonamide pharmacophores within its molecular architecture, rendering it particularly valuable for investigating novel therapeutic mechanisms. This compound belongs to the structural class of tetrazole-carboxamide derivatives, similar to those documented in scientific literature for their potential as fibrinogen receptor antagonists, suggesting promising research applications in modulating platelet aggregation and thrombotic pathways . The strategic molecular design combines a tetrazole ring system known for its metabolic stability and bioisosteric properties with a sulfonamide moiety that enhances protein binding capabilities, creating a multifunctional chemical probe for cardiovascular and hematological research. Researchers are exploring this compound's potential as a targeted antagonist for fibrinogen receptors, which may yield insights into antithrombotic mechanisms and platelet aggregation pathways relevant to cardiovascular diseases . The structural similarity to documented tetrazole-carboxamide derivatives indicates potential applications across multiple therapeutic areas, including ophthalmic conditions where fibrinogen receptor antagonism may offer research value for ocular inflammation or retinal disorders . Additionally, the compound's hybrid architecture may interest researchers investigating allosteric modulation of various receptor systems, consistent with the research approaches applied to other heterocyclic compounds with complex ring systems . The incorporation of both sulfonamide and tetrazole functionalities creates opportunities for studying multi-target therapeutic approaches, particularly in inflammation and immunology research where such molecular hybrids have demonstrated significant scientific utility . This specialized chemical entity enables sophisticated investigation of receptor-ligand interactions and cellular signaling pathways, providing a valuable tool for advancing pharmacological discovery and mechanistic studies across multiple disease models.

Properties

IUPAC Name

2-[4-(butylsulfonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-2-3-12-27(25,26)21-14-8-10-15(11-9-14)23-20-16(19-22-23)17(24)18-13-6-4-5-7-13/h8-11,13,21H,2-7,12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJAVDUJDKQTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the corresponding amine with butylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Cyclopentyl Moiety: The final step involves coupling the intermediate with cyclopentylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two tetrazole derivatives from and , as well as triazole-thione analogs from , to highlight key differences in substituents and properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
2-(4-(Butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide (Target) C₁₉H₂₇N₅O₃S* ~423.5* Butylsulfonamido phenyl, cyclopentyl carboxamide Tetrazole, sulfonamide, carboxamide
2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide C₁₉H₁₇F₃N₆O₂S 450.4 Benzylthioacetamido phenyl, trifluoroethyl carboxamide Tetrazole, thioether, carboxamide
N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide C₁₅H₉ClF₃N₅O₂ 383.71 Trifluoromethyl phenyl, chloro-hydroxyphenyl carboxamide Tetrazole, hydroxyl, carboxamide
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies (X = H, Cl, Br) Varies Sulfonylphenyl, difluorophenyl, triazole-thione Triazole, sulfonyl, thione

*Estimated based on structural similarity to analogs.

Key Differences and Implications

Tetrazole vs. Triazole-thiones (e.g., compounds 7–9 in ) exhibit tautomerism (thione vs. thiol forms), which is absent in tetrazoles .

Substituent Effects: Butylsulfonamido vs. Cyclopentyl Carboxamide vs. Trifluoroethyl/Hydroxyphenyl: The cyclopentyl group increases steric bulk and lipophilicity relative to the smaller, polar trifluoroethyl () or hydroxyphenyl () moieties. This may influence membrane permeability and target binding .

Spectral Characterization :

  • IR spectra of the target compound would likely show a strong C=O stretch (~1660–1680 cm⁻¹) from the carboxamide, similar to and . In contrast, triazole-thiones () lack C=O but exhibit C=S stretches (~1247–1255 cm⁻¹) .

Biological Activity

The compound 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has gained attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight : 320.41 g/mol

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The specific compound under review has shown promise in several areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of effectiveness depending on the substituents attached to the tetrazole ring .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential using models such as the carrageenan-induced paw edema test. Preliminary results suggest that it may exhibit moderate anti-inflammatory activity compared to standard drugs like phenylbutazone .
  • Analgesic Properties :
    • Analgesic activity was assessed through pharmacological tests like the writhing test and hot plate test. Compounds with similar functional groups have shown promising results in reducing pain responses in animal models .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives, providing insights into their mechanisms and applications:

StudyFindings
PMC6272207Demonstrated broad-spectrum antimicrobial activity against various pathogens, highlighting the importance of structural modifications in enhancing efficacy .
ResearchGateDiscussed the synthesis of various tetrazole derivatives and their biological evaluations, emphasizing their potential as therapeutic agents .
PMC7864298Reported analgesic activities of related compounds, suggesting that structural components significantly influence pain relief mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anti-inflammatory Mechanism : It is hypothesized that it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thus alleviating inflammation.
  • Analgesic Mechanism : Similar compounds have been shown to modulate pain pathways by interacting with opioid receptors or inhibiting inflammatory mediators.

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